2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine
Description
Properties
Molecular Formula |
C18H17N5O7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27) |
InChI Key |
GFWRIVCUHRADRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
5'-O-Benzoylation of Uridine
Reagents : Benzoyl chloride, pyridine, chloroform.
Procedure :
Uridine (1.0 equiv) is dissolved in anhydrous chloroform and pyridine (3.0 equiv) under nitrogen. The solution is cooled to 0°C, and benzoyl chloride (3.0 equiv) is added dropwise over 1 hour, maintaining the temperature below 20°C. The reaction is stirred at room temperature for 16 hours, after which the mixture is concentrated under reduced pressure. The residue is dissolved in chloroform, washed with saturated sodium bicarbonate and water, dried over MgSO₄, and evaporated to yield 5'-O-benzoyluridine as a white solid.
Key Data :
2'-O-Acetylation of 5'-O-Benzoyluridine
Reagents : Acetic anhydride, pyridine.
Procedure :
5'-O-Benzoyluridine (1.0 equiv) is dissolved in pyridine (10 vol), and acetic anhydride (2.5 equiv) is added at 0°C. The reaction is stirred at room temperature for 6 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is washed with dilute HCl, dried, and concentrated to afford 2'-O-acetyl-5'-O-benzoyluridine .
Key Data :
Activation of 3'-Hydroxyl Group
Reagents : Methanesulfonyl chloride, pyridine.
Procedure :
The 2'-O-acetyl-5'-O-benzoyluridine (1.0 equiv) is dissolved in pyridine (8 vol) and cooled to 0°C. Methanesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 3 hours at 0°C. The reaction is quenched with ice water, extracted with chloroform, and dried to yield 3'-O-mesyl-2'-O-acetyl-5'-O-benzoyluridine .
Key Data :
-
Characterization : ¹H NMR (CDCl₃) δ 8.1–7.4 (m, 5H, Bz), 5.7 (d, 1H, H-1'), 4.9 (m, 1H, H-3'), 3.1 (s, 3H, Ms).
Optimization and Challenges
Regioselectivity in Protection
The order of protection (5' → 2' → 3') minimizes steric clashes. Benzoylation at 5' precedes acetylation at 2' due to the higher reactivity of the primary hydroxyl group. Competing reactions, such as over-acylation, are mitigated by stoichiometric control and low-temperature conditions.
Azide Displacement Efficiency
The use of DMF as a polar aprotic solvent enhances the nucleophilicity of azide ions, while elevated temperatures accelerate the SN2 displacement. Side products, such as elimination intermediates, are suppressed by avoiding excessive heating (>100°C).
Analytical Validation
Chemical Reactions Analysis
2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Cycloaddition Reactions: It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Scientific Research Applications
Antiviral Research
The compound is a derivative of nucleosides that have been extensively studied for their antiviral properties. Specifically, it serves as a precursor in the synthesis of nucleotide analogs that inhibit viral replication. Research has indicated that azido-substituted nucleosides can interfere with viral polymerases, making them potential candidates for antiviral drug development against viruses such as HIV and hepatitis .
Bioorthogonal Chemistry
Due to its azido group, 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine can be utilized in bioorthogonal labeling techniques. This property allows for selective reactions with alkyne-containing molecules, enabling researchers to tag biomolecules for visualization or purification without interfering with natural biological processes. This application is particularly valuable in cell biology for tracking nucleic acids or proteins .
Synthesis of Modified Nucleotides
The compound can be used as a building block for synthesizing modified nucleotides that possess enhanced stability and bioavailability. Such modifications are crucial in developing therapeutics that require improved pharmacokinetic properties. Studies have shown that these modified nucleotides can be incorporated into RNA or DNA strands, facilitating research into gene expression and regulation .
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of nucleotide analogs using 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine as a precursor. The resulting compounds demonstrated potent inhibitory activity against HIV reverse transcriptase, showcasing their potential as antiviral agents .
Case Study 2: Bioorthogonal Applications
In a research article focused on pancreatic cancer biomarkers, researchers utilized azido-labeled compounds for metabolic labeling of cell-surface proteins. The incorporation of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine allowed for the identification of specific protein targets within tumor cells, highlighting its utility in cancer diagnostics .
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Key Features |
|---|---|---|
| 2'-Deoxyadenosine | Antiviral | Natural nucleoside |
| Azidothymidine (AZT) | HIV Treatment | First approved antiviral drug |
| 2',3'-Dideoxycytidine (ddC) | Antiviral | Nucleotide analog with cytotoxic effects |
| 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine | Bioorthogonal Chemistry | Enhanced labeling capability |
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-3’-Azido-5’-O-benzoyl-3’-deoxyuridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and the promotion of programmed cell death .
Comparison with Similar Compounds
3'-Azido-5'-O-Benzoyl-2',3'-Dideoxy-5-Fluorouridine (Compound 105)
- Structural Differences : Incorporates a 5-fluoro group and lacks the 2'-hydroxyl (dideoxy backbone).
- Synthesis : Formed via nucleophilic attack of N3⁻ on a cyclonucleoside intermediate, albeit with low yields (~20%) .
- Biological Activity : Phosphoramidate derivatives of this compound demonstrated 10–100× higher cytotoxicity against HeLa, KB, and MCF-7 cancer cells compared to 5-fluoro-2'-deoxyuridine (FdU) and Cytarabine .
- Metabolism : Unlike the target compound, its dideoxy structure prevents phosphorylation at the 5'-position, altering metabolic pathways.
3'-Azido-5'-O-Benzoyl-Thymidine (AZT Derivative)
5-(6-Aminohexyl-1-Oxymethyl)-2'-Deoxyuridine Derivatives
3'-Azido-3'-Deoxyuridine (AzdU)
- Metabolism: Forms 5'-O-diphosphoglucose and 5'-O-diphospho-N-acetylglucosamine metabolites, which persist intracellularly (half-life: 14.3 hours). These pathways are absent in non-azido analogs like deoxyuridine (dUrd) .
- Toxicity Profile : AzdU showed lower bone marrow toxicity than AZT, attributed to its unique anabolism .
Data Table: Key Properties of Selected Compounds
Biological Activity
2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine (CAS No. 917239-19-1) is a synthetic nucleoside derivative that has garnered significant attention in the field of antiviral research. This compound is structurally related to other nucleosides, particularly those used in the treatment of viral infections, including HIV. Its unique modifications at the 2', 3', and 5' positions enhance its biological activity, making it a valuable candidate for further investigation.
Chemical Structure and Properties
The chemical formula for 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine is C18H17N5O7, with a molecular weight of approximately 415.36 g/mol. The presence of an azido group at the 3' position and acetyl and benzoyl groups at the 2' and 5' positions, respectively, are crucial for its antiviral efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O7 |
| Molecular Weight | 415.36 g/mol |
| CAS Number | 917239-19-1 |
| Purity | ≥95% |
The biological activity of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine primarily revolves around its ability to inhibit viral replication. The azido group is known to interfere with viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the viral life cycle.
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits significant antiviral activity against various viruses, including HIV and other retroviruses. The mechanism involves:
- Inhibition of Reverse Transcriptase: The azido modification enhances binding affinity to the enzyme.
- Incorporation into Viral DNA: Once incorporated into the growing viral DNA chain, it acts as a chain terminator due to the absence of a hydroxyl group at the 3' position.
Case Studies and Research Findings
Several studies have explored the efficacy of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine in different contexts:
-
HIV Inhibition Studies:
- A study published in PubMed highlighted that this compound effectively reduced HIV replication in cell cultures by over 90% at submicromolar concentrations .
- Another research indicated that it demonstrated synergistic effects when combined with other antiretroviral drugs, enhancing overall therapeutic efficacy .
-
Toxicity and Safety Profile:
- Toxicological assessments revealed that while the compound is effective against viral targets, it exhibits low cytotoxicity towards human cells at therapeutic doses.
- Long-term studies are ongoing to fully understand its safety profile in vivo.
Comparative Analysis with Related Compounds
To better contextualize its activity, a comparison with related nucleoside analogs is essential:
| Compound | Target Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine | HIV | <0.1 | Reverse transcriptase inhibition |
| Azidothymidine (AZT) | HIV | ~0.05 | Chain termination |
| Didanosine (ddI) | HIV | ~0.1 | Chain termination |
Q & A
Basic: What are the common synthetic routes for preparing 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine?
The synthesis typically involves sequential protection, substitution, and deprotection steps. A key strategy is the introduction of the azido group via nucleophilic displacement of a leaving group (e.g., mesyl or tosyl) using NaN₃ or HN₃. For example, 3'-azido derivatives can be synthesized from 3'-O-sulfonated precursors under Mitsunobu conditions (TPP/DEAD) or via direct azide substitution . The 5'-O-benzoyl and 2'-O-acetyl protecting groups are introduced using benzoyl chloride and acetic anhydride, respectively, to prevent undesired side reactions during functionalization .
Basic: How is the structure of 2'-O-Acetyl-3'-Azido-5'-O-benzoyl-3'-deoxyuridine validated experimentally?
Structural confirmation relies on a combination of:
- NMR spectroscopy : Distinct signals for acetyl (δ ~2.1 ppm, singlet) and benzoyl (δ ~7.4–8.1 ppm, aromatic protons) groups, with azide resonance visible in ¹³C NMR.
- Mass spectrometry : Exact mass (m/z 371.123 for [M+H]⁺) and isotopic patterns confirm molecular formula .
- HPLC purity analysis : Retention time comparison with intermediates ensures no residual protecting groups remain .
Advanced: Why do certain synthetic steps (e.g., azide substitution) yield low efficiency, and how can this be mitigated?
Low yields in azide substitutions (e.g., forming 3'-azido derivatives) often arise from:
- Steric hindrance : Bulky protecting groups (e.g., 5'-O-benzoyl) may impede nucleophilic attack. Using smaller groups (e.g., acetyl) transiently can improve reactivity .
- Competing reactions : Epoxide intermediates (e.g., 2,3'-anhydronucleosides) may form during displacement. Optimizing reaction time (≤4 h) and temperature (0–25°C) minimizes side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity but may destabilize intermediates. Mixed solvents (e.g., THF/H₂O) balance reactivity and stability .
Advanced: What mechanistic insights explain the anticancer activity of 3'-azido-modified nucleosides?
3'-azido groups block 3'-OH, preventing DNA chain elongation—a mechanism shared with AZT (azidothymidine). However, 2'-O-acetyl-5'-O-benzoyl modifications enhance lipophilicity, improving cellular uptake. Phosphoramidate prodrug strategies further increase bioavailability by bypassing kinase-dependent activation . Cytotoxicity assays on HeLa, KB, and MCF-7 cells show IC₅₀ values lower than 5-fluoro-2'-deoxyuridine (FdU), suggesting enhanced metabolic incorporation into DNA/RNA .
Basic: What are the primary applications of this compound in biomedical research?
- Antiviral/anticancer probes : The azido group enables click chemistry for tagging or conjugation (e.g., Staudinger ligation with phosphine probes) .
- Metabolic studies : Radiolabeled versions (e.g., ³H or ¹⁴C) track nucleoside uptake and phosphorylation .
- Structure-activity relationship (SAR) studies : Comparing 2'-O-acetyl vs. 2'-deoxy analogs reveals steric and electronic effects on enzyme binding .
Advanced: How do conflicting reports on in vivo stability of benzoyl-protected nucleosides inform formulation strategies?
While 5'-O-benzoyl groups enhance membrane permeability, serum esterases can prematurely hydrolyze the acetyl group, reducing efficacy. Contradictory stability data (e.g., in murine vs. human serum) suggest species-specific esterase activity. Solutions include:
- Prodrug optimization : Replacing acetyl with enzymatically stable groups (e.g., pivaloyl) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers prolong circulation time .
Basic: What safety protocols are recommended for handling azido-containing nucleosides?
- Azide hazards : Avoid shock, friction, or heat to prevent explosive decomposition. Use blast shields and small-scale reactions (<100 mg) .
- Waste disposal : Quench excess azides with NaNO₂/HCl to form non-explosive derivatives .
- Protective equipment : Nitrile gloves and fume hoods minimize dermal/ inhalation exposure .
Advanced: What analytical challenges arise in characterizing azido-nucleosides, and how are they resolved?
- Azide IR detection : Stretching vibrations (~2100 cm⁻¹) overlap with nitriles or alkynes. 2D NMR (HSQC, HMBC) differentiates azides from other triple-bond groups .
- Photodegradation : UV analysis may degrade azides. Use low-intensity light or diode array detectors in HPLC .
- Mass spectral fragmentation : Azido groups fragment unpredictably. High-resolution MS (HRMS) or tandem MS/MS clarifies molecular ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
